molecular formula C22H22N4O3S2 B11647374 Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate

Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate

Cat. No.: B11647374
M. Wt: 454.6 g/mol
InChI Key: OPCYKSGTUGJDRE-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is a complex organic compound that features a combination of triazoloquinoline and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and triazoloquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target microbial enzymes or proteins, disrupting their normal function.

    Pathways Involved: It may interfere with DNA replication or protein synthesis in microbes, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is unique due to its specific combination of triazoloquinoline and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22N4O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H22N4O3S2/c1-5-29-21(28)19-13(3)14(4)31-20(19)23-18(27)11-30-22-25-24-17-10-12(2)15-8-6-7-9-16(15)26(17)22/h6-10H,5,11H2,1-4H3,(H,23,27)

InChI Key

OPCYKSGTUGJDRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C

Origin of Product

United States

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